(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16384822
Molecular Formula: C15H18N2O2S2
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2S2 |
|---|---|
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C15H18N2O2S2/c1-9-4-5-20-12(9)6-13-14(18)16-15(21-13)17-7-10(2)19-11(3)8-17/h4-6,10-11H,7-8H2,1-3H3/b13-6- |
| Standard InChI Key | CXSCXXJSWFBCQD-MLPAPPSSSA-N |
| Isomeric SMILES | CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=C(C=CS3)C)/S2 |
| Canonical SMILES | CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=C(C=CS3)C)S2 |
Introduction
Overview of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a complex organic compound characterized by a thiazole ring and various substituents that enhance its biological activity. The structural components include a morpholine moiety and a methylthiophen group, which contribute to its potential pharmacological properties.
Synthesis
The synthesis of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves several key steps:
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Formation of Thiazole Ring: The initial step involves the reaction of appropriate thiazole precursors with morpholine derivatives under acidic or basic conditions.
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Substitution Reactions: Subsequent reactions introduce the methylthiophen group through nucleophilic substitution methods.
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Isolation and Purification: The final product is isolated using techniques such as crystallization or chromatography to ensure purity.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities:
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Antimicrobial Properties: Thiazole derivatives are known for their antimicrobial efficacy against a range of pathogens.
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Antioxidant Activity: The compound may demonstrate antioxidant properties by scavenging free radicals, potentially reducing oxidative stress.
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Anticancer Potential: Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Mechanism of Action
The mechanism by which (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one exerts its biological effects likely involves interaction with specific enzymes or receptors related to its thiazole structure. This interaction can modulate various biochemical pathways associated with disease processes.
Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives, highlighting their potential therapeutic applications:
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